molecular formula C19H20ClN3O3 B6977900 2-(1-acetylazetidin-3-yl)oxy-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide

2-(1-acetylazetidin-3-yl)oxy-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B6977900
M. Wt: 373.8 g/mol
InChI Key: ZYCAHZNSQZNHAB-UHFFFAOYSA-N
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Description

2-(1-acetylazetidin-3-yl)oxy-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azetidine ring, a chlorophenyl group, and a pyridinylmethyl group, making it an interesting subject for scientific research.

Properties

IUPAC Name

2-(1-acetylazetidin-3-yl)oxy-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-14(24)22-11-18(12-22)26-13-19(25)23(10-16-4-2-3-9-21-16)17-7-5-15(20)6-8-17/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCAHZNSQZNHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OCC(=O)N(CC2=CC=CC=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-acetylazetidin-3-yl)oxy-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.

    Acetylation: The azetidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the chlorophenyl group: This step involves the reaction of the acetylated azetidine with a chlorophenyl derivative, such as 4-chlorobenzyl chloride, under basic conditions.

    Formation of the final product: The final step involves the reaction of the intermediate with pyridin-2-ylmethylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-acetylazetidin-3-yl)oxy-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups like alcohols or amines.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-(1-acetylazetidin-3-yl)oxy-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-acetylazetidin-3-yl)oxy-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-acetylazetidin-3-yl)oxy-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(1-acetylazetidin-3-yl)oxy-N-(4-bromophenyl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(1-acetylazetidin-3-yl)oxy-N-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

2-(1-acetylazetidin-3-yl)oxy-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

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